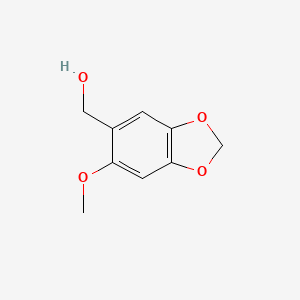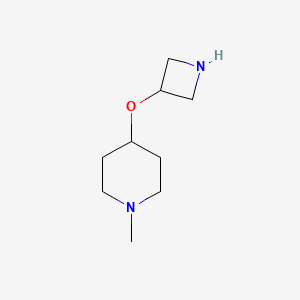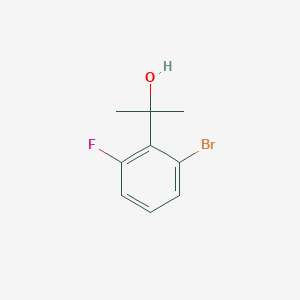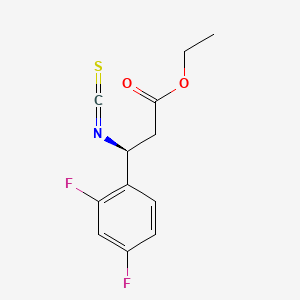
(S)-Ethyl 3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3S)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate is a synthetic organic compound characterized by the presence of a difluorophenyl group and an isothiocyanate functional group
Méthodes De Préparation
The synthesis of ethyl (3S)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 3-aminopropanoate and 2,4-difluorophenyl isothiocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature to ensure the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Ethyl (3S)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of substituted products.
Applications De Recherche Scientifique
Ethyl (3S)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate has several scientific research applications, including:
Biology: It is employed in biochemical studies to investigate the interactions of isothiocyanate-containing compounds with biological macromolecules.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly in the design of new drugs targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl (3S)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of the target proteins, affecting various cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Ethyl (3S)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate can be compared with other similar compounds, such as:
Ethyl (3S)-3-(2,4-difluorophenyl)-3-thiocyanatopropanoate: This compound has a thiocyanate group instead of an isothiocyanate group, leading to different reactivity and applications.
Ethyl (3S)-3-(2,4-difluorophenyl)-3-cyanopropanoate:
Ethyl (3S)-3-(2,4-difluorophenyl)-3-aminopropanoate: This compound contains an amino group, which significantly alters its reactivity and biological activity compared to the isothiocyanate derivative.
Propriétés
Formule moléculaire |
C12H11F2NO2S |
|---|---|
Poids moléculaire |
271.28 g/mol |
Nom IUPAC |
ethyl (3S)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate |
InChI |
InChI=1S/C12H11F2NO2S/c1-2-17-12(16)6-11(15-7-18)9-4-3-8(13)5-10(9)14/h3-5,11H,2,6H2,1H3/t11-/m0/s1 |
Clé InChI |
NHSSEOHCROFICA-NSHDSACASA-N |
SMILES isomérique |
CCOC(=O)C[C@@H](C1=C(C=C(C=C1)F)F)N=C=S |
SMILES canonique |
CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



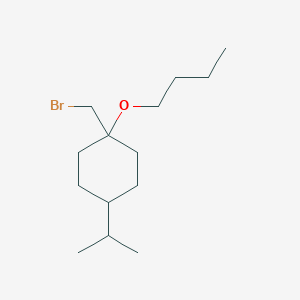
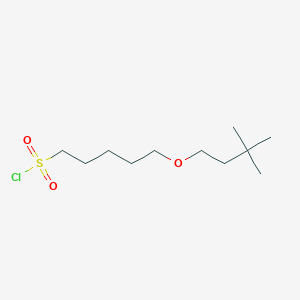
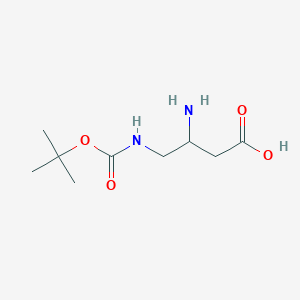
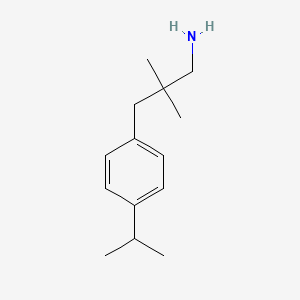
![ethyl3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13614396.png)
